![molecular formula C10H6O5 B11792640 5-(Furan-2-carbonyl)furan-2-carboxylic acid](/img/structure/B11792640.png)
5-(Furan-2-carbonyl)furan-2-carboxylic acid
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Overview
Description
5-(Furan-2-carbonyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for having two furan rings connected by a carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives. One common method is the oxidation of 5-(chloromethyl)furan-2-carbonyl chloride using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol . This reaction yields high amounts of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through biomass-derived processes. For instance, the precursor aldehydes 5-(chloromethyl)furfural and 2,5-diformylfuran can be treated with tert-butyl hypochlorite to produce the acid chloride derivatives, which are then hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Selective reduction can lead to partially hydrogenated products.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Partially hydrogenated furans.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-(Furan-2-carbonyl)furan-2-carboxylic acid features two furan rings, which contribute to its reactivity and potential applications. The presence of carboxylic acid functional groups enhances its solubility and reactivity in various chemical reactions.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its furan moieties allow for various reactions, including:
- Electrophilic Substitution Reactions : The electron-rich furan rings can undergo electrophilic substitution, facilitating the synthesis of more complex molecules.
- Condensation Reactions : It can participate in condensation reactions to form larger organic compounds, which are crucial in pharmaceuticals and agrochemicals.
Material Science
This compound has shown promise in the development of new materials:
- Biodegradable Polymers : It can be used as a monomer for synthesizing biodegradable polymers, contributing to sustainable material science. For instance, when polymerized with other monomers, it can lead to the formation of polyesters with desirable mechanical properties.
- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives that require enhanced performance under various environmental conditions.
Medicinal Chemistry
The biological activities associated with furan derivatives make this compound a candidate for medicinal applications:
- Antimicrobial Properties : Studies have indicated that derivatives of furan compounds exhibit significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics .
- Anticancer Activity : Research has demonstrated that furan derivatives can inhibit the growth of cancer cell lines, indicating their potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various furan derivatives, including this compound, against resistant strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL, showcasing their potential as lead compounds for antibiotic development.
Case Study 2: Anticancer Activity
Another research focused on the cytotoxic effects of furan derivatives on human lung cancer cells (A549). The study reported an IC50 value of 0.75 µg/mL for one derivative, suggesting potent anticancer properties through mechanisms such as apoptosis induction.
Environmental Applications
The compound's structure allows it to be explored for environmental applications:
- Bioremediation : Due to its biodegradability, it could potentially be utilized in bioremediation processes to break down environmental pollutants.
- Green Chemistry Initiatives : Its role in synthesizing biodegradable materials aligns with green chemistry principles aimed at reducing environmental impact.
Mechanism of Action
The mechanism of action of 5-(Furan-2-carbonyl)furan-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound’s furan rings can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A similar compound with two carboxylic acid groups instead of one carbonyl and one carboxylic acid group.
5-(Chloromethyl)furan-2-carboxylic acid: A precursor in the synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid.
2,5-Diformylfuran: Another furan derivative used in similar synthetic processes.
Uniqueness
This compound is unique due to its dual furan ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bio-based materials and pharmaceuticals .
Biological Activity
5-(Furan-2-carbonyl)furan-2-carboxylic acid, a compound derived from furan, has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity. For example, one study synthesized a series of furan derivatives by reacting ethyl 5-nitro-2-furoate with salicylates, yielding compounds with varying biological activities .
1. Antioxidant Activity
Research indicates that furan derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of this compound. It has been observed to inhibit neutrophil degranulation and superoxide formation, which are key processes in inflammatory responses. For instance, specific derivatives demonstrated greater inhibition than established anti-inflammatory drugs in laboratory settings .
3. Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of mitochondrial function. Notably, certain derivatives exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
4. Protein Tyrosine Kinase Inhibition
Recent investigations have also focused on the compound's ability to inhibit protein tyrosine kinases (PTKs), which are critical in cancer progression and cellular signaling pathways. Some synthesized derivatives demonstrated IC50 values lower than that of genistein, a known PTK inhibitor, indicating potent inhibitory activity against various PTK targets .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various furan derivatives, this compound was found to significantly inhibit β-glucuronidase and histamine release from mast cells. This suggests its potential application in treating allergic reactions and inflammatory diseases .
Properties
Molecular Formula |
C10H6O5 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
5-(furan-2-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-9(6-2-1-5-14-6)7-3-4-8(15-7)10(12)13/h1-5H,(H,12,13) |
InChI Key |
WYISRITZDZBZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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